3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile
Overview
Description
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to various biochemical reactions and changes within the cell.
Biochemical Pathways
It is known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . For example, some thiadiazole derivatives have shown cytotoxicity against selected human cancer cell lines .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the thiadiazole ring .
Biochemical Analysis
Biochemical Properties
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to specific enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, this compound can interact with proteins involved in DNA replication and repair, influencing cellular processes at the molecular level .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic properties.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of nitrogen atoms in the ring.
Uniqueness
3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is unique due to the presence of both a chloro and a benzonitrile group, which can enhance its biological activity and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-(5-chloro-1,2,4-thiadiazol-3-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S/c10-9-12-8(13-14-9)7-3-1-2-6(4-7)5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTURXLWPXXDAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NSC(=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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